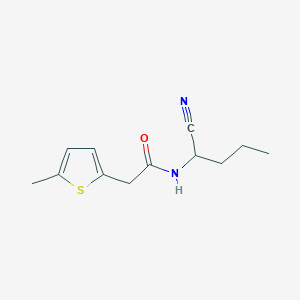![molecular formula C18H11N3O4 B2649483 3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081112-82-4](/img/structure/B2649483.png)
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” is a complex organic molecule. It incorporates a benzo[d][1,3]dioxole subunit, which is a structural motif found in many natural products and synthetic organic compounds . This motif is present in a variety of compounds that possess important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity . By slightly modifying the total synthetic route and strategically combining it with a aza-Michael addition, Bischler–Napieralski reaction and N-arylation, this methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C and 77Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include Pd-catalyzed arylation, Noyori asymmetric hydrogenation, diastereoselective resolution, aza-Michael addition, Bischler–Napieralski reaction and N-arylation . The synthesized compounds were transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been studied using various techniques. Thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: have been investigated for their anticancer potential. Researchers synthesized these compounds based on literature reports about indoles’ activity against various cancer cell lines. Specifically, they designed a series of derivatives and evaluated their efficacy against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cells . Notably, two compounds—3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 —showed promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced apoptosis in CCRF-CEM cancer cells by arresting the cell cycle at the S phase.
Antibacterial and Antifungal Properties
Another application involves antibacterial and antifungal activities. For instance, (4-methoxy-benzo[d][1,3]dioxol-5-yl)-phenylmethanone (compound 1) exhibited antibacterial effects against Pseudomonas aeruginosa and antifungal activity against Aspergillus fumigatus. Similarly, compound 2 displayed antibacterial activity against Staphylococcus aureus and antifungal activity against Aspergillus niger, Aspergillus fumigatus, and a Penicillium species .
Antitumor Properties
Studies have explored the antitumor potential of benzo[d][1,3]dioxol-5-yl derivatives. Some tested compounds demonstrated potent growth inhibition properties, with IC50 values generally below 5 μM against three human cancer cell lines .
Privileged Structural Motif
The indole nucleus, found in benzo[d][1,3]dioxol-5-yl compounds, serves as a privileged structural motif. It occurs in various naturally occurring and synthetic molecules with diverse biological activities. Researchers have synthesized structurally diverse indole-containing molecules, aiming for increasingly potent anti-tumor agents .
Microtubule-Targeting Potential
Indole-based compounds often target microtubules and tubulin proteins, leading to mitotic blockade and cell apoptosis. Microtubule-targeting agents modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. Some of these agents are already in clinical trials or approved for clinical use .
Chemical Properties and Synonyms
Zukünftige Richtungen
The future directions for research on “3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one” and similar compounds could include further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators could be further investigated .
Eigenschaften
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c22-16-11-3-1-2-4-13(11)19-8-12(16)18-20-17(21-25-18)10-5-6-14-15(7-10)24-9-23-14/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNXJLRCZXEBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CNC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/no-structure.png)
![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)
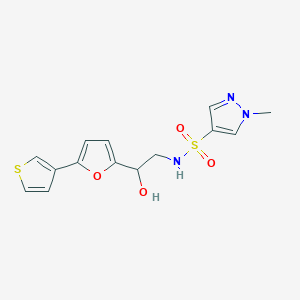
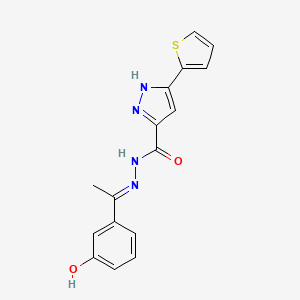
![5-chloro-2-(methylsulfanyl)-N-(2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)pyrimidine-4-carboxamide](/img/structure/B2649408.png)
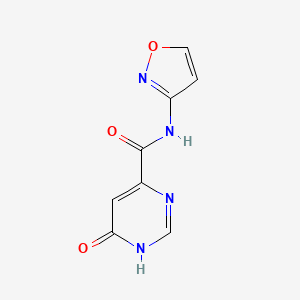
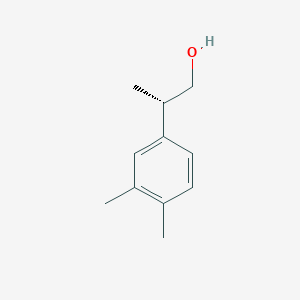
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2649415.png)
![3-(4-Chlorobenzyl)-8-(4-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649416.png)
![N-[(4-fluorophenyl)methyl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2649418.png)
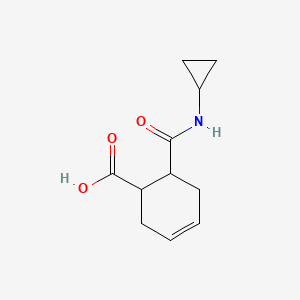
![(E)-ethyl 3-carbamoyl-2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2649421.png)
![7,9-dimethyl-1-(2-morpholinoethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649422.png)
